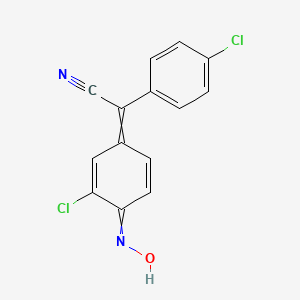
4-Chloro-A-(3-chloro-4-hydroxyiminocyclohexadien-1-ylidene)-phenylacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-A-(3-chloro-4-hydroxyiminocyclohexadien-1-ylidene)-phenylacetonitrile is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of chloro and hydroxyimino groups attached to a cyclohexadienylidene ring, which is further connected to a phenylacetonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-A-(3-chloro-4-hydroxyiminocyclohexadien-1-ylidene)-phenylacetonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of Intermediate Cyclohexadienone: The initial step involves the chlorination of cyclohexadienone to introduce the chloro groups.
Formation of Hydroxyimino Group: The hydroxyimino group is introduced through a reaction with hydroxylamine under controlled conditions.
Coupling with Phenylacetonitrile: The final step involves coupling the intermediate with phenylacetonitrile using a suitable catalyst and reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions
4-Chloro-A-(3-chloro-4-hydroxyiminocyclohexadien-1-ylidene)-phenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The chloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
4-Chloro-A-(3-chloro-4-hydroxyiminocyclohexadien-1-ylidene)-phenylacetonitrile has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Chloro-A-(3-chloro-4-hydroxyiminocyclohexadien-1-ylidene)-phenylacetonitrile involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The chloro groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
相似化合物的比较
Similar Compounds
- 4-Chloro-2-hydroxyiminocyclohexadien-1-ylidene-phenylacetonitrile
- 3-Chloro-4-hydroxyiminocyclohexadien-1-ylidene-phenylacetonitrile
- 4-Hydroxyiminocyclohexadien-1-ylidene-phenylacetonitrile
Uniqueness
4-Chloro-A-(3-chloro-4-hydroxyiminocyclohexadien-1-ylidene)-phenylacetonitrile is unique due to the presence of both chloro and hydroxyimino groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C14H8Cl2N2O |
|---|---|
分子量 |
291.1 g/mol |
IUPAC 名称 |
2-(3-chloro-4-hydroxyiminocyclohexa-2,5-dien-1-ylidene)-2-(4-chlorophenyl)acetonitrile |
InChI |
InChI=1S/C14H8Cl2N2O/c15-11-4-1-9(2-5-11)12(8-17)10-3-6-14(18-19)13(16)7-10/h1-7,19H |
InChI 键 |
KASFVGQOBYGUEY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=C2C=CC(=NO)C(=C2)Cl)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


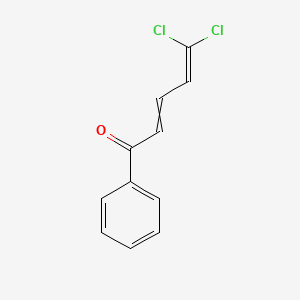
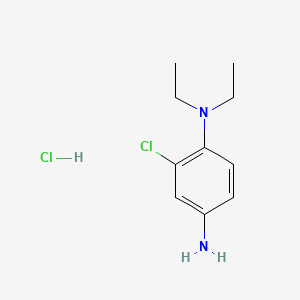




![3-(4-methylbenzenesulfonyl)-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B15077002.png)
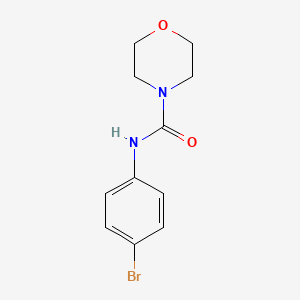
![Bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B15077011.png)
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15077026.png)
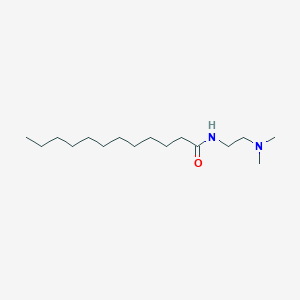
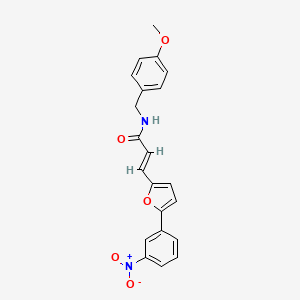
![4-{(E)-[2-(1H-benzimidazol-5-ylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B15077046.png)

